molecular formula C19H16N4 B14168362 6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine CAS No. 309740-69-0

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine

Katalognummer: B14168362
CAS-Nummer: 309740-69-0
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: KDDRHXQVNUBFHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound includes an imidazo[1,2-b][1,2,4]triazine core with a 4-ethylphenyl group at the 6-position and a phenyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the [4+2] domino annulation reaction, which is a powerful tool for the formation of 1,2,4-triazine derivatives. This reaction typically uses ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials . The reaction conditions often involve the use of catalysts and specific temperature controls to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various catalysts. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may result in the formation of substituted derivatives, while nucleophilic displacement reactions may yield different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .

Eigenschaften

CAS-Nummer

309740-69-0

Molekularformel

C19H16N4

Molekulargewicht

300.4 g/mol

IUPAC-Name

6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C19H16N4/c1-2-14-8-10-16(11-9-14)18-13-23-19(21-18)20-12-17(22-23)15-6-4-3-5-7-15/h3-13H,2H2,1H3

InChI-Schlüssel

KDDRHXQVNUBFHT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4

Löslichkeit

2.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.